molecular formula C14H12F3N7O B277664 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine

5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine

Número de catálogo B277664
Peso molecular: 351.29 g/mol
Clave InChI: HFEYPZNGEMLDOG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mecanismo De Acción

5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine has been shown to inhibit the activity of dihydrofolate reductase (DHFR), which is an enzyme involved in the synthesis of nucleotides. By inhibiting DHFR, 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine can prevent the synthesis of DNA and RNA, which are essential for cell growth and proliferation.
Biochemical and Physiological Effects:
5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine has been shown to have various biochemical and physiological effects. In cancer cells, 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine has been shown to induce apoptosis, which is a process of programmed cell death. 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine has also been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine has been shown to reduce the accumulation of beta-amyloid plaques, which are believed to contribute to the development of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine in lab experiments is its high potency and selectivity. 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine has been shown to have a low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine in lab experiments is its high cost, which can limit its use in large-scale studies.

Direcciones Futuras

There are several future directions for 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine research. One direction is to explore its potential use in combination with other chemotherapeutic agents to improve its efficacy. Another direction is to study its potential use in treating other types of cancer and neurodegenerative diseases. Additionally, 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine can be used as a tool to identify new drug targets, which can lead to the development of new and more effective drugs.

Métodos De Síntesis

5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine can be synthesized through a multi-step process involving various chemical reactions. The synthesis of 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine involves the preparation of 4-(trifluoromethyl)-2-pyrimidinamine, which is then reacted with 4-methoxyphenylhydrazine to form the intermediate compound. The intermediate compound is then reacted with sodium nitrite and hydrochloric acid to form 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine.

Aplicaciones Científicas De Investigación

5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine has been studied for its potential use in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. In neuroscience, 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine has also been studied for its potential use as a drug discovery tool, as it can be used to identify new drug targets.

Propiedades

Fórmula molecular

C14H12F3N7O

Peso molecular

351.29 g/mol

Nombre IUPAC

5-[1-(4-methoxyphenyl)tetrazol-5-yl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H12F3N7O/c1-18-13-19-7-10(11(20-13)14(15,16)17)12-21-22-23-24(12)8-3-5-9(25-2)6-4-8/h3-7H,1-2H3,(H,18,19,20)

Clave InChI

HFEYPZNGEMLDOG-UHFFFAOYSA-N

SMILES

CNC1=NC=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=C(C=C3)OC

SMILES canónico

CNC1=NC=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=C(C=C3)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.